molecular formula C17H18BrNO5S B11371535 N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide

Cat. No.: B11371535
M. Wt: 428.3 g/mol
InChI Key: IJWXYZWYOOVUIL-UHFFFAOYSA-N
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Description

N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-4-METHOXYBENZAMIDE is a complex organic compound that features a bromofuran moiety, a thiolane ring, and a methoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-4-METHOXYBENZAMIDE typically involves multiple steps, starting with the preparation of the bromofuran intermediate. The bromofuran can be synthesized through bromination of furan using bromine or N-bromosuccinimide (NBS) under controlled conditions. The next step involves the formation of the thiolane ring, which can be achieved through a cyclization reaction involving a suitable thiol precursor. Finally, the methoxybenzamide group is introduced through an amide coupling reaction using 4-methoxybenzoic acid and a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the bromination and cyclization steps, as well as the development of efficient purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-4-METHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: The bromofuran moiety can be reduced to a furan ring using reducing agents like lithium aluminum hydride (LAH).

    Substitution: The bromine atom in the bromofuran can be substituted with nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, mCPBA

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Furan derivatives

    Substitution: Amino or thio-substituted furan derivatives

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Its potential bioactivity could be explored for the development of new therapeutic agents, particularly in the areas of anti-cancer and anti-inflammatory drugs.

    Industry: The compound could be used in the development of new polymers or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-4-METHOXYBENZAMIDE would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function. The bromofuran and thiolane moieties could play a role in binding to these targets, while the methoxybenzamide group could influence the compound’s overall bioactivity and pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-BROMOFURAN-2-YL)METHYL]-2-(4-TERT-BUTYLPHENOXY)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)ACETAMIDE
  • N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-4-(PROPAN-2-YLOXY)BENZAMIDE

Uniqueness

N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-4-METHOXYBENZAMIDE is unique due to the presence of the methoxybenzamide group, which can influence its chemical reactivity and biological activity. The combination of the bromofuran and thiolane moieties also provides a distinct structural framework that can be exploited for various applications.

Properties

Molecular Formula

C17H18BrNO5S

Molecular Weight

428.3 g/mol

IUPAC Name

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-methoxybenzamide

InChI

InChI=1S/C17H18BrNO5S/c1-23-14-4-2-12(3-5-14)17(20)19(10-15-6-7-16(18)24-15)13-8-9-25(21,22)11-13/h2-7,13H,8-11H2,1H3

InChI Key

IJWXYZWYOOVUIL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N(CC2=CC=C(O2)Br)C3CCS(=O)(=O)C3

Origin of Product

United States

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